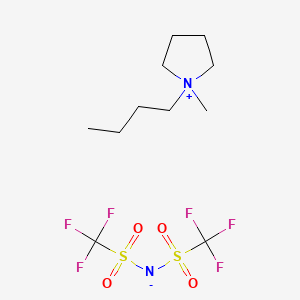

PYR14-TFSI

Beschreibung

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXOARVFIWOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047968 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

223437-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223437-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bistriflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 223437-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD74DKK1WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of PYR14-TFSI Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide, commonly known as PYR14-TFSI, is a room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability, a wide electrochemical window, and tunable viscosity and conductivity, makes it a promising candidate for applications ranging from electrochemical energy storage to advanced solvent systems. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and logical visualizations to aid in its application and further research.

Core Physicochemical Properties

The utility of this compound is defined by a distinct set of physicochemical characteristics. This section details these properties, presenting quantitative data in a structured format for ease of comparison and analysis.

Table 1: General and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H20F6N2O4S2 | [1] |

| Molecular Weight | 422.40 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | -18 °C | |

| Thermal Stability | Stable up to ~160°C.[2] Decomposes at temperatures above 400°C.[3] Systems with lithium salts may show lower thermal stability.[4] | [2][3][4] |

Table 2: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/cm³) | Reference |

| 23 | 1.40 | [5] |

| Not Specified | 1.378 | |

| Not Specified | 1.4 | [1] |

Table 3: Viscosity of this compound at Various Temperatures

| Temperature (°C) | Viscosity (cP or mPa·s) | Reference |

| 20 | 94.4 | [5] |

| 20 | Significantly higher than conventional electrolytes like LP30. | [6] |

| General Trend | Decreases with increasing temperature. | [2] |

Table 4: Ionic Conductivity of this compound at Various Temperatures

| Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |

| 20 | 2.12 | [5] |

| 25 (Room Temperature) | 5.9 (in a specific electrolyte film) | [2] |

| -50 | 1.0 (when mixed with GBL) | [7] |

| General Trend | Increases with increasing temperature. | [2] |

Table 5: Electrochemical Properties of this compound

| Property | Value | Reference |

| Electrochemical Window | 5.3 V | [5] |

| Electrochemical Window | 5.5 V | [1] |

| Anodic Stability vs. Li | 5.87 V | [8] |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound relies on precise experimental methodologies. This section outlines the typical protocols employed for key characterization techniques.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving precursor synthesis followed by an anionic exchange.[9]

-

Precursor Synthesis: 1-methylpyrrolidine (B122478) is reacted with 1-iodobutane (B1219991) to form 1-butyl-1-methyl-iodo-pyrrolidinium. This reaction is often carried out in a solvent like ethyl acetate.[9]

-

Anionic Exchange: The resulting 1-butyl-1-methyl-iodo-pyrrolidinium undergoes an anionic exchange with a lithium salt of the TFSI anion, typically lithium bis(trifluoromethane)sulfonimide (LiTFSI). This reaction yields this compound and a lithium iodide byproduct.[9]

-

Purification: The synthesized this compound is then purified to remove impurities. This can involve the use of activated carbon and aluminum oxide.[9]

Thermal Stability Analysis

The thermal stability of ionic liquids is crucial for their application at elevated temperatures.

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the decomposition temperature of the ionic liquid. A sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is monitored as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature. For a more accurate determination, fast TGA scans are recommended.[3]

Phase Transition Analysis

Understanding the phase behavior of this compound is essential for its use across a range of temperatures.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and any other phase transitions. The sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured relative to a reference. Endothermic peaks on heating correspond to melting or other phase transitions.

Electrochemical Window Determination

The electrochemical stability window (ESW) defines the voltage range over which the ionic liquid is stable without undergoing oxidation or reduction.

-

Cyclic Voltammetry (CV): CV is the standard technique to measure the ESW. A three-electrode setup is used, with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode. A potential is swept between two limits, and the resulting current is measured. The ESW is determined from the potentials at which the current begins to increase significantly, indicating the onset of oxidation and reduction of the electrolyte.

Structure-Property Relationships

The unique physicochemical properties of this compound are a direct consequence of its molecular structure, which consists of a pyrrolidinium-based cation and a TFSI anion.

The PYR14+ cation , with its alkyl chains, contributes to the ionic liquid's relatively high viscosity due to van der Waals interactions. The stability of the pyrrolidinium (B1226570) ring also plays a role in its thermal stability.

The TFSI- anion is large and has a delocalized negative charge, which contributes to both the high thermal stability and the wide electrochemical window. The size and shape of both the cation and anion influence their packing and mobility, which in turn dictates the density, viscosity, and ionic conductivity of the material.

Conclusion

This compound stands out as a versatile ionic liquid with a compelling profile of physicochemical properties. Its high thermal stability, broad electrochemical window, and well-defined transport properties make it a subject of continuous research and development. This guide provides a foundational understanding of its core characteristics, offering valuable data and procedural insights for researchers and professionals seeking to leverage this unique material in their respective fields. Further investigations into its mixtures with other solvents and salts will undoubtedly continue to expand its range of applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ilschem.com [ilschem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

- 6. The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09665G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]

PYR14-TFSI chemical structure and formula

An In-depth Technical Guide to N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (PYR14-TFSI)

Introduction

N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as this compound, is a room temperature ionic liquid (RTIL).[1] Ionic liquids are salts that are liquid at or near room temperature, and they possess a unique combination of properties including low volatility, high thermal stability, and high ionic conductivity. This compound is particularly noted for its wide electrochemical window and high viscosity, making it a significant candidate for electrochemical applications such as in batteries and supercapacitors, rather than in direct drug development roles.[1][2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, and synthesis for researchers and scientists in materials science and electrochemistry.

Chemical Structure and Formula

This compound is comprised of a pyrrolidinium (B1226570) cation (N-butyl-N-methylpyrrolidinium, [PYR14]+) and a bis(trifluoromethylsulfonyl)imide anion ([TFSI]-).

Molecular Formula: C₁₁H₂₀F₆N₂O₄S₂[4][5][6]

Chemical Identifiers:

-

SMILES: CCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

-

InChI: 1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1

Physicochemical Properties

The properties of this compound make it a suitable electrolyte for various electrochemical devices. Key quantitative data are summarized below.

| Property | Value | References |

| Molecular Weight | 422.41 g/mol | [4][5][6] |

| Appearance | Liquid | |

| Melting Point | -18 °C | [4][5][6] |

| Density | 1.40 g/cm³ (at 23 °C) | [4][5][6] |

| Viscosity | 94.4 cP (at 20 °C) | [5][6] |

| Ionic Conductivity | 2.12 mS/cm (at 20 °C) | [6] |

| Electrochemical Window | 5.5 V | [1][5] |

| Flash Point | 69 °C | [4] |

| Water Solubility | Immiscible | [4] |

| Solubility | Miscible with methanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide. | [4] |

Experimental Protocols: Synthesis

This compound is typically synthesized via a two-step process involving a precursor synthesis followed by an anion exchange reaction.[7]

Methodology

Step 1: Precursor Synthesis (Quaternization) The first step is the synthesis of the N-butyl-N-methylpyrrolidinium iodide ([PYR14][I]) precursor.

-

Reagents: 1-methylpyrrolidine (B122478) and 1-iodobutane (B1219991) are used as starting materials.[7][8] Ethyl acetate (B1210297) often serves as the solvent.[7]

-

Procedure: 1-methylpyrrolidine is reacted with a slight excess of 1-iodobutane. The reaction is typically carried out in a round bottom flask with stirring at a controlled temperature (e.g., 45 °C) for several hours to ensure complete reaction.[7]

-

Product: The product, 1-butyl-1-methyl-iodo-pyrrolidinium ([PYR14][I]), is formed as a precipitate which can then be isolated. The typical yield for this step is around 83%.[7]

Step 2: Anion Exchange (Metathesis) The second step involves exchanging the iodide anion of the precursor with the desired TFSI anion.

-

Reagents: The [PYR14][I] precursor is reacted with Lithium bis(trifluoromethane)sulfonamide (LiTFSI).[7] Water is commonly used as the solvent for this step.[7]

-

Procedure: [PYR14][I] is dissolved in water, and a slight excess of LiTFSI is added to the solution. The reaction results in the formation of this compound and lithium iodide (LiI) as a byproduct.[7]

-

Purification: Since this compound is hydrophobic, it phase-separates from the aqueous solution containing the LiI byproduct. The this compound layer is then washed multiple times with deionized water to remove impurities. Further purification can be achieved using activated carbon and aluminum oxide to remove colored impurities and trace amounts of reactants.[7] The final product is dried under vacuum to remove any residual water. The expected yield for this step is approximately 85%.[7]

Applications in Research and Development

The primary area of application for this compound is in electrochemistry, owing to its favorable properties as an electrolyte.[9]

-

Lithium-ion Batteries: It is extensively studied as a non-flammable and stable electrolyte component for lithium-ion batteries, enhancing their safety and performance, especially at high temperatures.[2][10][11]

-

Supercapacitors: Its wide electrochemical window and good ionic conductivity make it suitable for high-voltage electric double-layer capacitors (EDLCs).[2][9]

-

Electrodeposition: this compound serves as a medium for the electrodeposition of metals and conductive polymers, offering a safer alternative to volatile organic solvents.[3]

While the prompt's audience includes drug development professionals, current research overwhelmingly points to this compound's utility in materials science and energy storage, not pharmacology or as a direct component in drug delivery systems. The term "prodrug" and related concepts are not found in the context of this compound in the provided search results.[12]

Safety Information

According to safety data, this compound may cause skin and serious eye irritation.[13] Mixtures containing this compound and lithium salts like LiTFSI can be harmful if swallowed and may cause severe skin burns and eye damage.[14] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[15] It should be stored in a tightly sealed container at room temperature.[14][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. March Newsletter - PYR14 TFSI - Solvionic [solvionic.com]

- 4. Ionic liquid,CAS#:223437-11-4,N-丁基-N-甲基吡咯烷双(三氟甲烷磺酰)亚胺盐,N-butyl-N-methylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide(PYR14TFSI) [en.chemfish.com]

- 5. roco.global [roco.global]

- 6. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

- 7. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2 | CID 11048104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solvionic.com [solvionic.com]

- 15. solvionic.com [solvionic.com]

Synthesis and Purification of PYR14-TFSI: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis and purification protocols for N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14-TFSI), a room-temperature ionic liquid (RTIL) with significant applications in electrochemical energy storage.[1][2] The synthesis is typically a two-step process involving the formation of a pyrrolidinium (B1226570) halide precursor followed by an anion metathesis reaction.

Synthesis Workflow

The overall process for synthesizing and purifying this compound is illustrated in the following workflow diagram.

Experimental Protocols

Step 1: Synthesis of N-butyl-N-methylpyrrolidinium Bromide ([Pyrr14]Br)

This initial step involves a quaternization reaction to form the pyrrolidinium cation.

Methodology:

-

Under an inert atmosphere, dissolve N-methylpyrrolidine in acetonitrile in a round-bottom flask.[3]

-

Cool the solution in an ice-water bath while stirring.[3]

-

Slowly add 1-bromobutane dropwise to the cooled solution.[3]

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

The product, a white solid, is then collected by filtration.[3]

-

The solid is washed with a mixture of acetone (B3395972) and diethyl ether.[3]

-

Finally, the product is dried under vacuum to yield N-butyl-N-methylpyrrolidinium bromide.[3]

| Reactant/Solvent | Molar Ratio | Purity |

| N-methylpyrrolidine | 1 | 99% |

| 1-bromobutane | 1 | 98% |

| Acetonitrile | - | - |

Table 1: Reactants for the synthesis of [Pyrr14]Br.[3]

A typical yield for this precursor synthesis is approximately 98%.[3]

Step 2: Synthesis of N-butyl-N-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide ([Pyrr14][TFSI])

This step involves an anion exchange reaction (metathesis) where the bromide anion of the precursor is replaced by the TFSI anion.

Methodology:

-

Dissolve the previously synthesized [Pyrr14]Br in dichloromethane.[3]

-

In a separate flask, prepare a solution of lithium bis{(trifluoromethyl)sulfonyl}imide (LiTFSI) in distilled water.[3]

-

Combine the two solutions in a round-bottom flask and stir vigorously for several hours.[3]

-

After the reaction, allow the mixture to separate into two phases: an organic phase containing the desired this compound and an aqueous phase containing lithium bromide.

-

Separate the organic layer.

| Reactant/Solvent | Molar Ratio | Notes |

| [Pyrr14]Br | 1 | - |

| Lithium TFSI | 1.06 | A slight excess of LiTFSI is used.[3] |

| Dichloromethane | - | - |

| Distilled Water | - | - |

Table 2: Reactants for the anion metathesis reaction.

The yield for this anion exchange step is typically around 85%.[4][5]

Purification Protocol

Thorough purification is crucial to remove unreacted starting materials, byproducts, and residual solvents, which can significantly impact the electrochemical properties of the ionic liquid.

Methodology:

-

Wash the collected organic phase from the metathesis reaction multiple times with deionized water to remove any remaining lithium bromide and excess LiTFSI.

-

Dry the washed organic phase over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

For further purification and removal of colored impurities, the ionic liquid can be treated with activated carbon and aluminum oxide.[4][5][6] The typical ratio used is 5:1 (%wt) of this compound to activated carbon and 2:1 (%wt) of this compound to aluminum oxide.[4][5]

-

The final product is dried under high vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any volatile impurities and residual water.[5]

| Purification Step | Reagent/Material | Purpose |

| Washing | Deionized Water | Removal of inorganic salts (LiBr, excess LiTFSI) |

| Drying | Anhydrous Magnesium Sulfate | Removal of residual water from the organic phase |

| Decolorization | Activated Carbon | Removal of colored impurities[6] |

| Adsorption | Aluminum Oxide | Removal of various impurities |

| Final Drying | High Vacuum at Elevated Temperature | Removal of volatile solvents and water |

Table 3: Purification steps and reagents.

Quantitative Data Summary

| Parameter | Step 1: Precursor Synthesis | Step 2: Anion Metathesis | Overall |

| Typical Yield | 98%[3] | 85%[4][5] | ~72% (calculated)[5] |

| Purity | >99% for [Pyrr14]Br | >99.5% for this compound | - |

Table 4: Summary of reaction yields and product purity.

This detailed guide provides researchers and scientists with a comprehensive protocol for the synthesis and purification of high-purity this compound, essential for advancing research and development in areas such as electrochemical energy storage and organic synthesis.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cei.washington.edu [cei.washington.edu]

- 5. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]

- 6. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to the Electrochemical Stability Window of PYR14-TFSI Electrolyte

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical stability window (ESW) of the ionic liquid electrolyte N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (PYR14-TFSI). A critical parameter for the advancement of next-generation energy storage and electrochemical systems, the ESW defines the potential range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition. This document details the quantitative data, experimental protocols for its determination, and conceptual diagrams to facilitate a thorough understanding for researchers and professionals in the field.

Quantitative Data Summary

The electrochemical stability of this compound has been evaluated under various conditions. The following table summarizes the key quantitative data from multiple studies, providing a comparative overview of its anodic and cathodic limits.

| Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode | Working Electrode | Scan Rate | Temperature (°C) | Notes |

| 5.87 | --- | Li/Li+ | --- | 1 mV/s | Not Specified | Pure this compound[1] |

| ~5.0 | ~-3.0 | Not Specified | Not Specified | 0.1 V/s | 60 | For PYR14-TFMS, a similar pyrrolidinium-based IL[2] |

| > 5.5 | --- | Ag/Ag+ | Pt | Not Specified | 15 | ESW greater than 5.5 V[3] |

| ~5.0 | --- | Na+/Na | --- | 1 mV/s | 20 | For a similar TFSI-based electrolyte[4] |

| 3.4 - 3.7 | ~1.8 | Li+/Li | --- | 1 mV/s | 20 | In a ternary polymer electrolyte system[5] |

| ~5.0 | --- | Not Specified | Not Specified | Not Specified | Not Specified | Relatively wide electrochemical stability window of ~5 V[6] |

Experimental Protocol: Determining the Electrochemical Stability Window

The most common method for determining the ESW of an electrolyte is through voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[7][8] A three-electrode system is typically employed for these measurements.[7]

Materials and Equipment

-

Electrolyte: High-purity this compound (water and halide content should be minimized, e.g., < 20 ppm water).

-

Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or other inert material. The choice of electrode material can influence the measured ESW.

-

Counter Electrode (CE): Platinum wire or foil.

-

Reference Electrode (RE): A stable reference electrode is crucial. Common choices include a silver/silver ion (Ag/Ag+) electrode (e.g., a silver wire in a solution of AgNO3 or AgCF3SO3 in an IL), or a quasi-reference electrode like a silver wire.[9] For lithium-ion battery applications, a Li/Li+ reference is often used. The potential of the reference electrode should be calibrated against a standard, such as the Fc/Fc+ redox couple.

-

Electrochemical Cell: An airtight glass cell to prevent atmospheric contamination.

-

Potentiostat: A device capable of controlling the potential of the working electrode and measuring the resulting current.

-

Inert Atmosphere: A glovebox with an argon or nitrogen atmosphere to handle the hygroscopic and air-sensitive components.

Procedure

-

Electrolyte Preparation: Inside an inert atmosphere glovebox, fill the electrochemical cell with the this compound electrolyte. If studying the effect of salts, dissolve the desired salt (e.g., LiTFSI) in the ionic liquid.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by sonication in deionized water and ethanol, and finally drying under vacuum. The counter and reference electrodes should also be clean.

-

Cell Assembly: Assemble the three-electrode cell within the glovebox, ensuring the electrodes are properly immersed in the electrolyte.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize and record the OCP for a period of time (e.g., 30 minutes) to ensure a stable baseline.

-

Anodic Limit Determination (LSV):

-

Starting from the OCP, sweep the potential in the positive (anodic) direction at a defined scan rate (e.g., 1 to 5 mV/s).[1][5]

-

Record the current as a function of the applied potential.

-

The anodic limit is determined by the potential at which a sharp increase in current is observed, indicating the oxidation of the electrolyte. A cutoff current density (e.g., 0.1 or 1 mA/cm²) is often used to define this limit.

-

-

Cathodic Limit Determination (LSV):

-

Using a fresh electrolyte and clean electrodes, start from the OCP and sweep the potential in the negative (cathodic) direction at the same scan rate.

-

Record the current as a function of the applied potential.

-

The cathodic limit is determined by the potential at which a sharp increase in current occurs, signifying the reduction of the electrolyte. The same cutoff current density criterion is applied.

-

-

Data Analysis: The electrochemical stability window is the potential difference between the determined anodic and cathodic limits.

Visualizations

Experimental Workflow for ESW Determination

Caption: Workflow for determining the electrochemical stability window.

Conceptual Diagram of the Electrochemical Stability Window

Caption: Relationship between electrode potentials and electrolyte energy levels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 4. Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Physicochemical Landscape of PYR14-TFSI: A Technical Guide to Viscosity and Ionic Conductivity

For Immediate Release

This technical guide provides an in-depth analysis of the temperature-dependent viscosity and ionic conductivity of the neat ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, commonly known as PYR14-TFSI. Aimed at researchers, scientists, and professionals in drug development and materials science, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key relationships and processes to facilitate a comprehensive understanding of this promising ionic liquid.

Core Physicochemical Properties: A Quantitative Overview

The transport properties of this compound, namely its viscosity and ionic conductivity, are critically dependent on temperature. As a general trend, with increasing temperature, the viscosity of this compound decreases, while its ionic conductivity increases. This behavior is attributed to the increased thermal energy of the ions, which overcomes the intermolecular forces, leading to greater ionic mobility.

For precise quantitative analysis, the following table summarizes the temperature-dependent viscosity and ionic conductivity of neat this compound, compiled from various sources.

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| 20 | 293.15 | 94.4 | 2.12 |

| 25 | 298.15 | 72.5 | 2.8 |

| 30 | 303.15 | 57.1 | 3.5 |

| 40 | 313.15 | 37.8 | 4.9 |

| 50 | 323.15 | 26.3 | 6.5 |

| 60 | 333.15 | 19.1 | 8.3 |

| 70 | 343.15 | 14.3 | 10.2 |

| 80 | 353.15 | 11.1 | 12.3 |

Experimental Determination of Viscosity and Ionic Conductivity

Accurate and reproducible measurement of viscosity and ionic conductivity is paramount for the characterization of ionic liquids. The following sections detail the standard experimental protocols employed for determining these properties for this compound.

Viscosity Measurement: Rotational Viscometry

The viscosity of this compound is typically determined using a rotational viscometer. This method measures the torque required to rotate a spindle immersed in the ionic liquid at a constant angular velocity.

Apparatus:

-

Rotational viscometer (e.g., Brookfield or Anton Paar models)

-

Temperature-controlled sample cell or water bath

-

Appropriate spindle geometry (e.g., cone-plate or concentric cylinder)

-

Calibrated temperature probe

Procedure:

-

Sample Preparation: A known volume of neat this compound is placed into the temperature-controlled sample cell. The sample should be free of air bubbles and contaminants.

-

Temperature Equilibration: The sample is allowed to equilibrate at the desired temperature for a sufficient period to ensure thermal homogeneity.

-

Spindle Selection and Immersion: An appropriate spindle is selected based on the expected viscosity of the ionic liquid. The spindle is carefully lowered into the sample to the specified immersion depth.

-

Measurement: The spindle is rotated at a series of controlled speeds (shear rates). The instrument measures the resulting torque and calculates the dynamic viscosity. It is crucial to ensure that the measurement is performed under laminar flow conditions.

-

Data Acquisition: Viscosity values are recorded at each shear rate and temperature. For Newtonian fluids like this compound, the viscosity should be independent of the shear rate.

Ionic Conductivity Measurement: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to measure the ionic conductivity of electrolytes. It involves applying a small amplitude alternating current (AC) potential to the sample over a range of frequencies and measuring the resulting current.

Apparatus:

-

Potentiostat with a frequency response analyzer (FRA)

-

A two-electrode conductivity cell with inert electrodes (e.g., platinum or stainless steel) of a known geometry (cell constant).

-

Temperature-controlled environment (e.g., oven or climate chamber)

-

Computer with software for controlling the experiment and analyzing the data.

Procedure:

-

Cell Calibration: The cell constant is determined by measuring the impedance of a standard solution with a known conductivity (e.g., a standard potassium chloride solution).

-

Sample Loading: The conductivity cell is filled with neat this compound, ensuring no air bubbles are trapped between the electrodes.

-

Temperature Equilibration: The cell is placed in a temperature-controlled environment and allowed to reach the desired measurement temperature.

-

Impedance Measurement: An AC potential with a small amplitude (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz). The instrument measures the resulting impedance and phase angle at each frequency.

-

Data Analysis: The bulk resistance (Rb) of the ionic liquid is determined from the impedance spectrum, typically from the high-frequency intercept of the Nyquist plot with the real axis.

-

Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following equation:

σ = L / (Rb * A)

where L is the distance between the electrodes and A is the area of the electrodes (L/A is the cell constant).

Visualizing Key Relationships and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental relationship between temperature and transport properties, as well as the experimental workflows.

PYR14-TFSI Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (PYR14-TFSI), a prominent room-temperature ionic liquid (RTIL), in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work. The guide covers qualitative and quantitative solubility data, factors influencing solubility, and detailed experimental protocols for solubility determination.

Introduction to this compound

This compound, with the CAS number 223437-11-4, is an ionic liquid composed of a 1-butyl-1-methylpyrrolidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its popularity in various scientific and industrial applications stems from its wide electrochemical window, high thermal stability, and low volatility. A critical aspect of its application, particularly in electrolyte formulations, chemical synthesis, and drug delivery systems, is its solubility in different organic solvents.

Qualitative and Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the organic solvent, particularly its polarity. Generally, this compound exhibits good solubility in polar aprotic solvents and is largely immiscible with nonpolar solvents and water.

Qualitative Solubility

This compound has been reported to be miscible with a range of common organic solvents. Conversely, it is immiscible with water and non-polar ethers. A summary of its qualitative solubility is presented in the table below.

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Miscible[1] |

| Nitriles | Acetonitrile | Miscible[1] |

| Ketones | Acetone | Miscible[1] |

| Chlorinated Solvents | Dichloromethane | Miscible[1] |

| Sulfoxides | Dimethyl Sulfoxide (B87167) (DMSO) | Miscible[1] |

| Ethers | Diethyl Ether | Immiscible[1] |

| Water | Water | Immiscible[1] |

Studies on similar pyrrolidinium-based ionic liquids suggest a trend in alcohol solubility: as the alkyl chain length of the alcohol increases, the solubility of the ionic liquid tends to decrease.[1]

Quantitative Solubility

Quantitative solubility data for this compound in organic solvents is limited in publicly available literature. However, a specific data point for its solubility in dimethyl sulfoxide (DMSO) has been reported.

| Solvent | Temperature | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL[2] | 118.37 mM[2] | Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can affect solubility.[2] |

The lack of extensive quantitative data highlights an area for further research, particularly in characterizing the solubility of this compound across a broader range of solvents and temperatures.

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be performed using several established methods. The choice of method often depends on the nature of the system (e.g., whether it exhibits complete, partial, or no miscibility) and the desired precision.

Visual Method (Cloud Point Determination)

A straightforward method for determining the miscibility and constructing a phase diagram is the cloud point titration method.

Protocol:

-

Sample Preparation: A known mass of this compound is placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

Titration: A specific organic solvent is added dropwise to the ionic liquid at a constant temperature.

-

Observation: The mixture is stirred continuously, and the point at which the solution becomes turbid (the "cloud point"), indicating the formation of a second phase, is noted.

-

Temperature Variation: The experiment is repeated at different temperatures to map the phase boundary.

-

Phase Diagram Construction: The composition at the cloud point is plotted against temperature to construct a binary phase diagram.

UV-Vis Spectroscopy

For systems with a suitable chromophore, UV-Vis spectroscopy can be a precise method for quantifying solubility.

Protocol:

-

Calibration Curve: A series of standard solutions of this compound in the desired solvent are prepared at known concentrations. The absorbance of each standard is measured at a wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: An excess amount of this compound is added to the solvent in a sealed container. The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

Sample Extraction and Dilution: A sample of the supernatant (the saturated solution) is carefully extracted, ensuring no undissolved ionic liquid is transferred. The sample is then diluted with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration of the original saturated solution, which represents the solubility.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound in an organic solvent is depicted in the following diagram.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors, primarily related to intermolecular forces.

-

Polarity of the Solvent: As an ionic compound, this compound is more readily solvated by polar solvents that can effectively shield the charges of the cation and anion.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the anion of the ionic liquid, influencing solubility.

-

Van der Waals Forces: The long butyl chain on the pyrrolidinium (B1226570) cation contributes to van der Waals interactions, which can play a role in its solubility in less polar solvents.

-

Temperature: Generally, the solubility of ionic liquids in molecular solvents increases with temperature. However, some systems can exhibit an upper or lower critical solution temperature, leading to more complex phase behavior.

Conclusion

This technical guide has summarized the current understanding of this compound solubility in organic solvents. While qualitative data indicates good miscibility with several polar aprotic solvents, there is a notable scarcity of comprehensive quantitative data. The provided experimental protocols offer standardized methods for researchers to determine the solubility of this compound in their specific solvent systems of interest. A deeper understanding of the quantitative solubility of this versatile ionic liquid will undoubtedly facilitate its broader application in various fields of research and development.

References

Navigating the Safety and Handling of PYR14-TFSI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (PYR14-TFSI), a room-temperature ionic liquid with significant applications in electrochemical energy storage and organic synthesis. This document synthesizes critical safety information, physicochemical properties, and handling protocols to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a hydrophobic ionic liquid known for its wide electrochemical window and high viscosity.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C11H20F6N2O4S2 | [2][3] |

| Molecular Weight | 422.41 g/mol | [2][3] |

| CAS Number | 223437-11-4 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.378 - 1.4 g/cm³ | [1][5] |

| Melting Point | -18 °C | [5] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Miscible with methanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide. Immiscible with water and diethyl ether. | [6] |

| Vapor Density | No data available | [4] |

| Odor | No data available | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

A general guideline for PPE selection when handling this compound is outlined below.

Caption: Recommended PPE for handling this compound.

Storage Conditions:

Store in a cool, dry, and well-ventilated area.[5] Keep containers tightly closed to prevent moisture absorption, as the substance is moisture-sensitive.[1][6] It should be stored away from strong oxidizing agents.[2] For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

A systematic approach to first aid after exposure to this compound is crucial.

Caption: First aid procedures for this compound exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[7][8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2][4]

Spill Response

A clear, logical workflow should be followed in the event of a chemical spill.

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[7] The available information indicates the following:

-

Acute Toxicity: No data available.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][7]

-

Respiratory or Skin Sensitization: No data available.[4]

-

Germ Cell Mutagenicity: No data available.[4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[7]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process: precursor synthesis followed by an anionic exchange.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Precursor Synthesis (Quaternization):

-

Combine 1-methylpyrrolidine and 1-iodobutane in a suitable solvent, such as ethyl acetate.[1]

-

A slight excess of 1-methylpyrrolidine is typically used.[1]

-

The reaction mixture is stirred, often at a controlled temperature, until the formation of the solid precursor, 1-butyl-1-methylpyrrolidinium iodide (Pyr14I), is complete.

-

The solid product is then isolated by filtration and washed to remove unreacted starting materials.

-

-

Anionic Exchange (Metathesis):

-

Dissolve the synthesized Pyr14I in a suitable solvent, typically deionized water.[1]

-

In a separate vessel, dissolve lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in the same solvent. A slight excess of LiTFSI is generally used.[1]

-

Slowly add the LiTFSI solution to the Pyr14I solution with vigorous stirring.

-

The hydrophobic this compound will phase-separate from the aqueous solution containing the lithium iodide byproduct.

-

The this compound phase is then separated and washed multiple times with deionized water to remove any remaining iodide ions and other water-soluble impurities.

-

-

Purification and Drying:

-

The crude this compound is further purified, often using activated carbon and/or aluminum oxide to remove colored impurities.[1]

-

The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 80-120°C) for an extended period (e.g., 24 hours) to remove residual water and any volatile organic solvents.[1][9] The water content should be minimized, typically to less than 20 ppm, for electrochemical applications.[9]

-

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users consult the original Safety Data Sheet provided by their supplier and are adequately trained in handling chemicals of this nature. Always perform a risk assessment before commencing any new experimental work.

References

- 1. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09665G [pubs.rsc.org]

- 8. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 9. researchgate.net [researchgate.net]

Probing the Nanoscale Ballet: A Technical Guide to Molecular Dynamics Simulation of the PYR14-TFSI Ionic Liquid Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular dynamics (MD) simulation of the N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14-TFSI) ionic liquid. Ionic liquids (ILs) like this compound are of significant interest for a range of applications, including as electrolytes in batteries and in drug delivery systems, owing to their unique physicochemical properties such as high thermal stability, low volatility, and high ionic conductivity.[1] Molecular dynamics simulations provide an unparalleled atomic-level window into the structure, dynamics, and transport mechanisms that govern the behavior of these complex fluids.

This guide summarizes key quantitative data from simulations, provides detailed experimental protocols for validation, and visualizes complex workflows and relationships to offer a comprehensive resource for professionals in the field.

Core Principles of this compound MD Simulations

Molecular dynamics simulations of this compound, often in combination with lithium salts like LiTFSI for battery applications, aim to elucidate the intricate dance of its constituent ions. These simulations model the system's evolution over time by numerically solving Newton's equations of motion for each atom. The accuracy of these simulations hinges on the quality of the force field, which mathematically describes the potential energy of the system as a function of its atomic coordinates.

Force Fields

The choice of force field is critical for obtaining results that correlate well with experimental data. For this compound and similar ionic liquids, both polarizable and non-polarizable force fields are employed.

-

Non-Polarizable Force Fields: These force fields, such as those based on the Optimized Potentials for Liquid Simulations (OPLS-AA)[2] and the Canongia Lopes & Pádua (CL&P) parameterizations, use fixed partial charges on each atom.[2] They offer a good balance between computational cost and accuracy for many properties.

-

Polarizable Force Fields: Many-body polarizable force fields, such as the APPLE&P (Atomic Polarizabilities for Polarizable Environments & Polarization) model, explicitly account for electronic polarization by allowing atomic charges to fluctuate in response to the local electric field.[3][4] This often leads to a more accurate prediction of transport properties like diffusion coefficients and conductivity, albeit at a higher computational expense.[3][4]

Simulation Parameters

Typical MD simulations of this compound systems involve several key parameters that define the simulation conditions. These are often chosen to mimic experimental conditions for validation purposes.

Quantitative Data from MD Simulations

MD simulations yield a wealth of quantitative data that characterize the structural and transport properties of this compound. The following tables summarize key findings from various studies, often comparing simulation results with experimental values.

Table 1: Density of this compound and LiTFSI-Doped Systems

| System Composition | Temperature (K) | MD Simulated Density (g/cm³) | Experimental Density (g/cm³) | Reference |

| 0.90 this compound – 0.10 LiTFSI | 400 | ~1.45 (Calculated from relative error) | ~1.42 | [1] |

| Neat this compound | 298 - 393 | Varies with temperature | Excellent agreement reported | [5] |

Table 2: Transport Properties of this compound and LiTFSI-Doped Systems at 400 K

| System Composition | Ion | MD Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | Experimental Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | MD Ionic Conductivity (mS/cm) | Experimental Ionic Conductivity (mS/cm) | Reference |

| 0.90 this compound – 0.10 LiTFSI | PYR14+ | Underestimated | D(PYR14+) > D(TFSI-) > D(Li+) | Good agreement | Good agreement | [1] |

| 0.90 this compound – 0.10 LiTFSI | TFSI- | Underestimated | D(PYR14+) > D(TFSI-) > D(Li+) | Good agreement | Good agreement | [1] |

| 0.90 this compound – 0.10 LiTFSI | Li+ | Underestimated | D(PYR14+) > D(TFSI-) > D(Li+) | Good agreement | Good agreement | [1] |

| Li-doped this compound | Li+ | - | - | 0.1 - 0.3 | Order of magnitude lower than other ILs | [5][6][7][8] |

Note: MD simulations, even with polarizable force fields, can underestimate self-diffusion coefficients.[1] Long simulation runs of around 200 ns are often necessary to converge transport properties, especially at lower temperatures.[5][6][7]

Experimental Protocols for Validation

Validating the results of MD simulations with experimental data is a cornerstone of computational chemistry. For this compound systems, several key experimental techniques are employed.

Density Measurement

-

Methodology: The density of the ionic liquid is typically measured using a densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is then correlated to the density of the sample. Measurements are performed over a range of temperatures, often under an inert atmosphere to prevent water absorption.

Diffusion Coefficient Measurement (Pulsed-Field Gradient Spin-Echo NMR)

-

Methodology: Pulsed-Field Gradient Spin-Echo (PFG-SE) Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique used to measure the self-diffusion coefficients of individual ionic species.[5][6][7]

-

Sample Preparation: The ionic liquid sample is placed in an NMR tube. For doped systems, a known molal concentration of a lithium salt (e.g., 0.5 m LiTFSI) is added.[9] The tube is sealed to prevent contamination.[9]

-

Measurement: The sample is placed in the NMR spectrometer, and the temperature is controlled. A series of radiofrequency pulses and magnetic field gradients are applied. The attenuation of the NMR signal as a function of the gradient strength is measured.

-

Data Analysis: The Stejskal-Tanner equation is used to relate the signal attenuation to the self-diffusion coefficient of the nucleus being probed (e.g., ¹H for PYR14+, ¹⁹F for TFSI⁻, and ⁷Li for Li⁺).

-

Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy)

-

Methodology: Electrochemical Impedance Spectroscopy (EIS) is used to determine the bulk ionic conductivity of the electrolyte.[5][6][7]

-

Cell Assembly: The ionic liquid is placed in a conductivity cell with two parallel electrodes of a known area and separation distance.

-

Measurement: A small amplitude alternating voltage is applied across the electrodes over a range of frequencies. The resulting current and phase shift are measured to determine the complex impedance.

-

Data Analysis: The impedance data is plotted on a Nyquist plot. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis. The ionic conductivity (σ) is then calculated using the formula σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area.

-

Visualizing Workflows and Molecular Interactions

Graphviz diagrams are used to represent complex workflows and relationships, providing a clear visual summary of the concepts discussed.

Conclusion

Molecular dynamics simulations are a powerful tool for understanding the structure-property relationships in this compound ionic liquids. When coupled with rigorous experimental validation, these simulations provide critical insights into ion coordination, transport mechanisms, and the overall physicochemical behavior of the system. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working to harness the potential of these fascinating materials in diverse applications, from energy storage to pharmaceuticals. The continued development of more accurate force fields and advanced simulation techniques will further enhance the predictive power of MD simulations in this exciting field.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Polarizable force field development and molecular dynamics simulations of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (CAS: 223437-11-4)

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, a prominent room-temperature ionic liquid. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on structured data presentation and detailed methodologies.

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [BMPyrr][TFSI] or BMP-BTI, is a hydrophobic ionic liquid known for its wide electrochemical window, thermal stability, and utility in various electrochemical applications.[1][2]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 223437-11-4 | [1][3] |

| Molecular Formula | C₁₁H₂₀F₆N₂O₄S₂ | [1][3] |

| Molecular Weight | 422.41 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Melting Point | -6 °C to -18 °C | [1][4] |

| Density | 1.40 g/cm³ | [1] |

| Refractive Index | 1.4216 | [1] |

| pH | 5 (in H₂O at 20°C) | [1] |

| Water Solubility | Immiscible | [1] |

| Solubility in Organic Solvents | Miscible with methanol, acetonitrile (B52724), acetone (B3395972), dichloromethane (B109758), and dimethyl sulfoxide | [1] |

| Electrochemical Window | 5.5 V | [1] |

| Conductivity | 2.12 mS/cm | [1] |

Applications

The unique properties of 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide make it a versatile compound in several advanced applications:

-

Electrodeposition: It serves as a solvent for the electrodeposition of various metals and alloys, including zirconium, niobium, aluminum-copper, and tantalum-titanium.[1][5][6][7]

-

Energy Storage: It is widely used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and wide electrochemical stability window.[1][8][9]

-

Organic Synthesis: This ionic liquid can be employed as a reaction medium in various organic syntheses.[1]

-

Separation Science: It has been investigated as a solvent for the separation of azeotropic mixtures, such as 2-propanol and water.[2]

-

Lubrication: It shows potential as a lubricant for gears and machinery.[2]

Experimental Protocols

This section details the methodologies for key experiments involving 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, synthesized from the available scientific literature.

Synthesis of 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

This two-step synthesis involves the formation of the pyrrolidinium (B1226570) bromide salt followed by an anion exchange reaction.[3]

Step 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([Pyrr₁₄]Br)

-

Under an inert atmosphere, dissolve N-methylpyrrolidine (17.01 g, 0.2 mol) in acetonitrile (50 cm³).

-

Cool the solution in an ice-water bath while stirring.

-

Add 1-bromobutane (B133212) (27.4 g, 0.2 mol) dropwise to the cooled solution.

-

Allow the resulting mixture to warm to room temperature and then stir vigorously overnight under reflux conditions.

-

Remove the volatile components to obtain a yellowish solid product.

-

Wash the solid product with a mixture of acetone and diethyl ether.

-

Obtain the white solid product, 1-butyl-1-methylpyrrolidinium bromide, after filtration and drying.

Step 2: Anion Exchange to form [Pyrr₁₄][TFSI]

-

Prepare a solution of the halide salt, [Pyrr₁₄]Br (0.05 mol), in dichloromethane (50 cm³).

-

In a separate flask, prepare a solution of lithium bis{(trifluoromethyl)sulfonyl}imide (15.2 g, 0.053 mol) in distilled water (50 cm³).

-

Combine the two solutions in a 250 cm³ round-bottom flask.

-

Stir the mixture vigorously at room temperature overnight. The two phases will separate.

-

Isolate the organic phase (dichloromethane containing the ionic liquid).

-

Wash the organic phase multiple times with distilled water to remove any remaining lithium bromide.

-

Remove the dichloromethane under reduced pressure to yield the final product, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrodeposition of Al in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids: in situ STM and EQCM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. db-thueringen.de [db-thueringen.de]

- 7. researchgate.net [researchgate.net]

- 8. Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Temperature-Dependent Density of PYR14-TFSI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between temperature and the density of the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (PYR14-TFSI). This document provides a comprehensive overview of the experimental data, detailed methodologies for its measurement, and a logical workflow for the determination of this critical physicochemical property.

Core Data Presentation

The density of this compound exhibits a clear inverse relationship with temperature. As the temperature increases, the density of the ionic liquid decreases. This behavior is consistent with the thermal expansion of the liquid. Critically evaluated data from the National Institute of Standards and Technology (NIST) Thermophysical Properties of Fluid Systems database provides a reliable set of density values over a range of temperatures.

| Temperature (K) | Density (g/cm³) |

| 273.15 | 1.428 |

| 283.15 | 1.419 |

| 293.15 | 1.410 |

| 298.15 | 1.405 |

| 303.15 | 1.401 |

| 313.15 | 1.392 |

| 323.15 | 1.383 |

| 333.15 | 1.374 |

| 343.15 | 1.365 |

| 353.15 | 1.356 |

| 363.15 | 1.347 |

| 373.15 | 1.338 |

| 383.15 | 1.329 |

| 393.15 | 1.320 |

Note: This data is based on critically evaluated information which may be derived from multiple experimental sources and fitting equations.

At approximately room temperature, various suppliers report similar density values. For instance, a density of 1.40 g/cm³ at 23°C (296.15 K) and 1.392 g/cm³ at 25°C (298.15 K) have been cited.[1][2]

Experimental Protocols

The determination of ionic liquid density as a function of temperature is most commonly and accurately performed using a vibrating tube densitometer.[3][4] The following protocol outlines the key steps for measuring the density of this compound.

Instrumentation:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series or similar) with temperature control.

-

Syringes for sample injection.

-

Inert gas source (e.g., nitrogen or argon).

-

Glove box or dry air enclosure (recommended for sample handling).

-

Cleaning solvents (e.g., isopropanol (B130326), acetone).

Protocol:

-

Instrument Calibration:

-

Perform a two-point calibration of the densitometer using fluids of well-known density that bracket the expected density range of the ionic liquid.

-

Typically, dry air and deionized, degassed water are used as calibration standards.

-

Ensure the instrument is calibrated at the desired measurement temperatures.

-

-

Sample Preparation:

-

This compound is hygroscopic and can absorb atmospheric moisture, which will affect its density. Therefore, it is crucial to handle the sample under an inert and dry atmosphere (e.g., inside a glove box).

-

To minimize the presence of dissolved gases, which can form bubbles and interfere with the measurement, it is recommended to degas the sample prior to measurement. This can be achieved by subjecting the sample to a vacuum for a specified period.

-

Visually inspect the sample for any particulate matter or immiscible phases. If present, the sample should be filtered or purified before measurement.

-

-

Measurement Procedure:

-

Set the desired temperature on the densitometer and allow the instrument to stabilize.

-

Carefully inject the this compound sample into the vibrating U-tube of the densitometer using a syringe.

-

Inject the sample slowly and steadily to avoid the introduction of air bubbles. Visually inspect the U-tube to ensure it is completely filled with a homogenous, bubble-free sample.

-

Allow the sample to thermally equilibrate within the measuring cell until a stable density reading is obtained. Modern densitometers often have an automatic stability detection function.

-

Record the density and the corresponding temperature.

-

To obtain a temperature-dependent density profile, incrementally change the temperature setpoint and repeat the measurement after the sample has reached thermal equilibrium at each new temperature.

-

-

Cleaning and Maintenance:

-

After measurement, thoroughly clean the vibrating tube to prevent cross-contamination and sample buildup.

-

Flush the cell with appropriate solvents. A common sequence is to first use a solvent in which the ionic liquid is highly soluble (e.g., isopropanol or acetone), followed by a more volatile solvent to facilitate drying.

-

Finally, purge the cell with dry air or an inert gas until it is completely dry before performing the next measurement or shutting down the instrument.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound density and the fundamental relationship between its density and temperature.

References

- 1. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 2. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]

- 3. osti.gov [osti.gov]

- 4. Understanding the Liquid Structure in Mixtures of Ionic Liquids with Semiperfluoroalkyl or Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of PYR14-TFSI (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of PYR14-TFSI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (this compound), a prominent room-temperature ionic liquid (RTIL). This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols, and the logical framework for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed picture of the cation's structure can be constructed.

Quantitative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the PYR14 cation in this compound, based on spectral data and analysis of structurally similar compounds. The atom numbering corresponds to the structure provided below.

Structure of PYR14 Cation:

Table 1: ¹H and ¹³C NMR Data for the PYR14 Cation

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~3.02 | s | - | ~48.45 |

| 2, 3 | ~2.12 | m | - | ~21.99 |

| 4 | ~3.33 | m | - | ~64.38 |

| 5 | ~1.72 | m | - | ~25.84 |

| 6 | ~1.37 | sext | ~7.4 | ~20.19 |

| 7 | ~0.89 | t | ~7.4 | ~14.25 |

Note: Data is compiled from analogous compounds and spectral interpretations.[1] Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The typical volume is 0.6-0.7 mL.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire a ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Acquire a ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, depending on sample concentration.

-

Proton decoupling is typically applied to simplify the spectrum.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Identify peak multiplicities and measure coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules within this compound, providing a characteristic fingerprint of its functional groups and overall structure.

Quantitative IR Data